molecular formula C14H12N2O5 B5493684 methyl 4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzoate

methyl 4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzoate

Cat. No.: B5493684
M. Wt: 288.25 g/mol
InChI Key: CEPFVOJEXKJTDS-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzoate is a complex organic compound that features a benzoate ester linked to a nitro-substituted oxazole ring via an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-4-nitro-1,2-dicarbonyl compounds, under acidic or basic conditions.

    Ethenylation: The oxazole derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ethenyl group can be hydrogenated to form a saturated alkyl chain.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Saturated ester: Formed by the hydrogenation of the ethenyl group.

    Carboxylic acid: Formed by the hydrolysis of the ester group.

Scientific Research Applications

Methyl 4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzoate
  • Methyl 4-[(Z)-2-(3-methyl-4-amino-1,2-oxazol-5-yl)ethenyl]benzoate
  • Methyl 4-[(Z)-2-(3-methyl-4-hydroxy-1,2-oxazol-5-yl)ethenyl]benzoate

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its amino and hydroxy analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

methyl 4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-9-13(16(18)19)12(21-15-9)8-5-10-3-6-11(7-4-10)14(17)20-2/h3-8H,1-2H3/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPFVOJEXKJTDS-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.